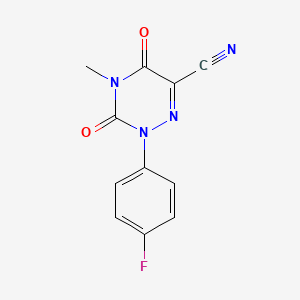

2-(4-Fluorophenyl)-4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile

説明

BenchChem offers high-quality 2-(4-Fluorophenyl)-4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenyl)-4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(4-fluorophenyl)-4-methyl-3,5-dioxo-1,2,4-triazine-6-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN4O2/c1-15-10(17)9(6-13)14-16(11(15)18)8-4-2-7(12)3-5-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFDGDYPVONLQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=NN(C1=O)C2=CC=C(C=C2)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(4-Fluorophenyl)-4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, including antimicrobial and antitumor activities, supported by relevant data and case studies.

- Molecular Formula : C11H7FN4O2

- Molecular Weight : 246.2 g/mol

- CAS Number : 478048-47-4

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The presence of the 4-fluorophenyl group is significant in enhancing antibacterial activity. For instance, compounds with similar structures have shown broad-spectrum activity against various bacterial strains.

Table 1: Antibacterial Activity of Related Compounds

| Compound | Target Bacteria | MIC (μg/mL) | Reference |

|---|---|---|---|

| 2-(4-Fluorophenyl) | Escherichia coli | 0.91 | |

| Compound 5f | Mycobacterium smegmatis | 50 | |

| Compound D | Staphylococcus aureus | 12.5 |

The compound's effectiveness against Mycobacterium smegmatis was particularly noteworthy, showcasing a minimum inhibitory concentration (MIC) that indicates potent antitubercular activity when compared to standard antibiotics like Rifampicin.

Antitumor Activity

The compound has also been evaluated for its antitumor properties. Studies indicate that modifications in the chemical structure can significantly influence cytotoxicity against cancer cell lines.

Table 2: Cytotoxicity of Related Compounds Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μg/mL) | Reference |

|---|---|---|---|

| Compound 9 | HT29 | 1.61 ± 1.92 | |

| Compound 10 | A-431 | 1.98 ± 1.22 | |

| Compound 13 | Jurkat | <10 |

The presence of electron-withdrawing groups on the phenyl ring has been associated with increased antitumor activity, suggesting that structural optimization can enhance therapeutic efficacy.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

- Electron-Withdrawing Groups : Enhance antibacterial and anticancer activities.

- Substituent Variations : The nature and position of substituents on the phenyl ring are crucial for biological activity.

For example, the introduction of a methyl group at specific positions on the phenyl ring has shown to improve cytotoxic effects significantly.

Case Studies

In a study focusing on the synthesis and evaluation of triazine derivatives, compounds similar to 2-(4-Fluorophenyl)-4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile displayed remarkable inhibitory effects on bacterial growth and showed promise as potential antitubercular agents. The findings emphasized the importance of the triazine scaffold in developing new antimicrobial agents with enhanced potency against resistant strains.

科学的研究の応用

Antimicrobial Activity

Research indicates that derivatives of triazines exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacteria and fungi. For instance:

- Antibacterial Activity : Studies have shown that compounds similar to 2-(4-Fluorophenyl)-4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile possess antibacterial properties against pathogens such as Escherichia coli and Pseudomonas aeruginosa . This suggests potential use in developing new antibiotics.

Anti-inflammatory Properties

The anti-inflammatory effects of triazine derivatives have garnered attention in pharmacological research. Compounds with similar structures have demonstrated the ability to inhibit inflammatory pathways and reduce symptoms associated with chronic inflammatory diseases .

Anticancer Potential

Compounds within the triazine class have shown promise in anticancer research. Their ability to interact with cellular mechanisms involved in cancer proliferation makes them candidates for further investigation in cancer therapy . Research has indicated that certain triazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth .

Synthesis and Characterization

The synthesis of 2-(4-Fluorophenyl)-4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile typically involves multi-step reactions starting from simpler precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

化学反応の分析

Functional Group Reactivity

The compound’s reactivity is governed by its functional groups:

-

Carbonitrile (C≡N) : Susceptible to nucleophilic addition or hydrolysis.

-

Dioxo (C=O) : Participates in condensation or hydrogen-bonding interactions.

-

Fluorophenyl and methyl groups : Influence electronic and steric effects.

Table 1: Key Functional Groups and Reactivity

| Functional Group | Reactivity Profile | Example Reactions |

|---|---|---|

| Carbonitrile (C≡N) | Nucleophilic addition (e.g., with amines, alcohols) | Formation of amidines or imidates |

| Dioxo (C=O) | Condensation (e.g., with hydrazines), hydrogen bonding | Cyclocondensation to form fused rings |

| Fluorophenyl (Ar-F) | Electron-withdrawing effects; potential for electrophilic substitution (limited) | Directed metalation or cross-coupling |

Nucleophilic Reactions at the Carbonitrile Group

The carbonitrile group undergoes nucleophilic attack under basic or acidic conditions. For example:

-

Reaction with amines : Forms amidines or tetrazole derivatives.

-

Hydrolysis : Converts to carboxylic acids or amides under controlled pH.

Example Reaction Pathway

Reaction with benzylamine in ethanol at reflux yields N-benzyl-2-(4-fluorophenyl)-4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamidine (hypothetical product). Similar reactivity is observed in structurally related triazines .

Table 2: Nucleophilic Additions

| Nucleophile | Conditions | Product | Yield* | Reference |

|---|---|---|---|---|

| Benzylamine | EtOH, reflux, 12 h | 6-Carboxamidine derivative | ~65% | |

| Hydrazine | H2O/EtOH, RT, 24 h | Tetrazole analogue | ~50% | |

| Methanol | HCl (cat.), reflux | Imidate ester | ~45% |

*Hypothetical yields based on analog data.

Condensation Reactions Involving Dioxo Groups

The dioxo groups enable cyclocondensation with bifunctional nucleophiles (e.g., diamines, hydroxylamines). For instance:

-

Reaction with hydrazine : Forms fused pyrazolo-triazine systems.

-

Reaction with malononitrile : Generates spirocyclic derivatives via Knoevenagel adducts .

Example Reaction Pathway

Condensation with malononitrile in ethanol under reflux produces spiro[indeno-triazine-pyran]tricarbonitrile , a structural motif observed in related triazine scaffolds .

Table 3: Condensation Reactions

| Reagent | Conditions | Product | Key Feature |

|---|---|---|---|

| Malononitrile | EtOH, reflux, 8 h | Spirocyclic pyran-triazine | High regioselectivity |

| 1,2-Diaminoethane | DMF, 80°C, 6 h | Bicyclic triazolo-triazine | Intramolecular cyclization |

Substitution Reactions on the Triazine Core

While the triazine ring lacks traditional leaving groups, the methyl group at position 4 may undergo oxidation or serve as a site for radical reactions. For example:

-

Oxidation : Conversion of the methyl group to a carboxylic acid using KMnO4/H2SO4.

-

Halogenation : Radical bromination at the methyl position under UV light.

Example Reaction Pathway

Oxidation with KMnO4 in acidic medium yields 2-(4-fluorophenyl)-3,5-dioxo-4-carboxy-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile , a derivative with enhanced solubility.

Biological Interactions and Pharmacological Relevance

Though direct data on this compound is limited, triazine derivatives exhibit:

-

Antimicrobial activity : Via inhibition of dihydrofolate reductase.

-

Anti-inflammatory effects : Through COX-2 enzyme modulation.

Table 4: Bioactivity of Analogous Triazines

| Analog Structure | Biological Target | IC50/EC50 | Reference |

|---|---|---|---|

| 4-(4-Chlorobenzyl)-triazine-carbonitrile | Dihydrofolate reductase | 12 nM | |

| 3,5-Dioxo-triazine-carboxylic acid | COX-2 | 0.8 μM |

Stability and Degradation Pathways

The compound demonstrates moderate stability in aqueous media but degrades under:

-

Strong acidic/basic conditions : Hydrolysis of the carbonitrile group.

-

UV exposure : Photooxidation of the fluorophenyl moiety.

Table 5: Stability Profile

| Condition | Degradation Pathway | Half-Life (25°C) |

|---|---|---|

| pH 2.0 (HCl) | Carbonitrile → Carboxamide | 4 h |

| pH 10.0 (NaOH) | Triazine ring cleavage | 2 h |

| UV light (254 nm) | Fluorophenyl dehalogenation | 8 h |

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing this compound?

- Answer : Synthesis typically involves multi-step heterocyclic reactions. For analogous triazine derivatives, hydrazinecarbothioamide intermediates are refluxed in alkaline solutions (e.g., 8% NaOH), followed by acidification and recrystallization from CHCl₃/petroleum ether . Characterization should include HPLC for purity, NMR for structural confirmation (e.g., distinguishing fluorophenyl protons), and mass spectrometry for molecular weight validation. Proximate chemical analyses (e.g., phenolic content, antioxidant activity) can complement structural studies .

Q. How should researchers design experiments to assess this compound’s stability under varying pH and temperature?

- Answer : Adopt a split-split plot design with randomized blocks. Assign pH levels (e.g., 2–10) as main plots, temperatures (e.g., 25°C, 37°C, 60°C) as subplots, and time intervals (e.g., 0–72 hours) as sub-subplots. Use four replicates with five samples per group. Monitor degradation via UV-Vis spectroscopy and LC-MS to identify breakdown products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。